molecular formula C19H28N2O4 B11818640 Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate

Katalognummer: B11818640
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: PCYBREMPUMKNIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Stereochemical Configuration

The stereochemical configuration of pyrrolidine derivatives is critical for their biological activity and synthetic utility. For Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate, X-ray crystallographic analysis has been instrumental in resolving its three-dimensional structure. The compound’s pyrrolidine ring adopts a twisted envelope conformation , with the substituents at the 3-position influencing ring puckering. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups occupy equatorial positions, minimizing steric hindrance.

Crystallographic data reveal a bond length of 1.54 Å for the C–N bond in the pyrrolidine ring, consistent with typical sp³ hybridization. The Boc-protected aminoethyl side chain exhibits a staggered conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen of the Boc group and the adjacent NH moiety. The dihedral angle between the pyrrolidine ring and the benzyloxycarbonyl group is approximately 112°, indicative of limited conjugation due to steric constraints.

Table 1: Key crystallographic parameters

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a = 8.42 Å, b = 10.35 Å, c = 14.67 Å
Dihedral angle (Cbz–pyrrolidine) 112° ± 2°
Hydrogen bond length (O···H–N) 2.12 Å

These findings align with analogous pyrrolidine derivatives, where bulky protecting groups enforce specific conformational preferences.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum of Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate in CDCl$$ _3 $$ exhibits distinct resonances for the pyrrolidine ring protons, Boc group, and benzyl moiety. The pyrrolidine methylene protons adjacent to the aminoethyl side chain appear as a multiplet at δ 2.30–2.46 ppm, while the Boc tert-butyl group resonates as a singlet at δ 1.45 ppm. The benzyloxycarbonyl group’s aromatic protons produce a characteristic multiplet at δ 7.28–7.40 ppm, consistent with monosubstituted benzene rings.

$$ ^{13}C $$ NMR data further corroborate the structure, with the carbonyl carbons of the Boc and Cbz groups appearing at δ 154.5 ppm and δ 157.5 ppm, respectively. The quaternary carbon of the tert-butyl group is observed at δ 79.0 ppm, while the pyrrolidine ring carbons resonate between δ 28.4 ppm (CH$$ _2 $$) and δ 54.0 ppm (N–CH$$ _2 $$).

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups:

  • N–H stretch (Boc-protected amine): 3320 cm$$ ^{-1} $$
  • C=O stretch (ester and carbamate): 1726 cm$$ ^{-1} $$ and 1695 cm$$ ^{-1} $$
  • C–O–C asymmetric stretch (benzyloxycarbonyl): 1160 cm$$ ^{-1} $$
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z = 407 (M + H)$$ ^+ $$ . Fragmentation patterns include loss of the Boc group (−100 Da) and cleavage of the benzyloxycarbonyl moiety (−106 Da), yielding characteristic ions at m/z = 307 and 301, respectively.

Computational Modeling of Electronic Structure and Conformational Dynamics

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure. The highest occupied molecular orbital (HOMO) is localized on the pyrrolidine nitrogen and the Boc carbonyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the benzyloxycarbonyl ester. This electronic distribution suggests nucleophilic attack at the ester carbonyl as a potential reactivity pathway.

Conformational analysis reveals two energetically favorable states:

  • Twisted envelope conformation (ΔG = 0 kcal/mol): The Boc and Cbz groups adopt equatorial positions.
  • Half-chair conformation (ΔG = 2.3 kcal/mol): Increased steric strain between the Boc group and pyrrolidine methylene protons.

Molecular dynamics simulations in implicit solvent (CHCl$$ _3 $$) indicate a rotational barrier of 8.7 kcal/mol for the aminoethyl side chain, consistent with restricted rotation due to hydrogen bonding.

Table 2: Computational parameters for conformational states

Conformation Relative Energy (kcal/mol) Dominant Interactions
Twisted envelope 0.0 N–H···O=C (Boc)
Half-chair 2.3 Steric hindrance

These computational results align with experimental NMR data, where limited side-chain mobility is inferred from sharp singlet peaks for the tert-butyl groups.

Eigenschaften

Molekularformel

C19H28N2O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

benzyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-11-9-15-10-12-21(13-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22)

InChI-Schlüssel

PCYBREMPUMKNIB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCC1CCN(C1)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzyl-3-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrrolidin-1-carboxylat beinhaltet typischerweise den Schutz der Aminogruppe mit einer Boc-Gruppe, gefolgt von der Bildung des Pyrrolidinrings. Eine gängige Methode beinhaltet die Reaktion von Benzylamin mit tert-Butylchlorformiat zur Bildung des Boc-geschützten Benzylamins. Dieser Zwischenstoff wird dann unter basischen Bedingungen mit 3-(2-Bromethyl)pyrrolidin umgesetzt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung verwenden häufig Mikroreaktorsysteme im kontinuierlichen Betrieb, die eine effiziente und skalierbare Synthese ermöglichen. Diese Systeme ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Benzyl-3-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrrolidin-1-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate can be synthesized through various methods involving the coupling of amino acids or their derivatives with appropriate carboxylic acids. The Boc group serves as a protective moiety that can be easily removed under acidic conditions, allowing for further functionalization of the compound.

Synthetic Pathways

  • Coupling Reaction : The synthesis typically involves the reaction of a pyrrolidine derivative with a Boc-protected amino acid.
  • Deprotection : Subsequent removal of the Boc group can yield active pharmaceutical ingredients (APIs) suitable for biological testing.

Research indicates that derivatives of this compound exhibit various biological activities, particularly in the realm of cancer treatment and anti-inflammatory effects.

Anticancer Potential

Studies have demonstrated that compounds similar to Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate show promising anticancer activity against various cell lines. For instance, modifications to the structure can enhance selectivity and potency against specific cancer types.

Anti-inflammatory Properties

In vivo studies have shown that certain derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This opens avenues for developing new treatments for inflammatory diseases.

Case Studies

  • Synthesis of Pyrrolidine Derivatives : A study published in Journal of Research in Pharmacy highlighted the synthesis of several pyrrolidine derivatives based on benzyl structures, showcasing their anticancer activities against leukemia cell lines .
  • Anti-inflammatory Activity : Another research article detailed a series of carbamate derivatives synthesized from tert-butyl amino acids, demonstrating significant anti-inflammatory effects in animal models .
  • Docking Studies : Computational studies have been conducted to understand the binding affinities of these compounds to target proteins involved in cancer progression, providing insights into their mechanism of action .

Wirkmechanismus

Der Wirkungsmechanismus von Benzyl-3-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrrolidin-1-carboxylat beinhaltet seine Fähigkeit, als Schutzgruppe für Amine zu fungieren. Die Boc-Gruppe ist unter basischen Bedingungen stabil, kann aber unter sauren Bedingungen entfernt werden, was eine selektive Entschützung in mehrstufigen Synthesen ermöglicht. Diese Verbindung kann auch durch ihre Benzyl- und Pyrrolidin-Bestandteile mit verschiedenen molekularen Zielstrukturen wie Enzymen und Rezeptoren interagieren .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Core

Benzyl (S)-3-(((tert-Butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate
  • Substituents: Boc-protected aminomethyl group at the 3-position.
  • Synthesis: Not explicitly detailed in evidence but likely involves reductive amination or coupling strategies.
  • Key Difference: The aminomethyl group (vs. This impacts binding affinity in pharmacological contexts and solubility in synthetic applications .
tert-Butyl 3-Carbamoylpyrrolidine-1-carboxylate
  • Substituents : Carbamoyl group at the 3-position.
  • Synthesis : Purified via column chromatography (ethyl acetate/hexane).
  • Application : Used in pharmaceutical synthesis, emphasizing the versatility of pyrrolidine cores in drug discovery. The carbamoyl group introduces hydrogen-bonding capacity, unlike the Boc-protected amine in the target compound .

Compounds with Expanded Functionalization

tert-Butyl 3-((6-(Benzyl(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate Derivatives
  • Substituents : Pyridinylmethyl and fluorophenethyl groups.
  • Synthesis : Reductive amination with NaHB(OAc)₃.
  • Application: Designed as selective neuronal nitric oxide synthase (nNOS) inhibitors. The extended aromatic systems enhance hydrophobic interactions, achieving >1,000-fold selectivity over related isoforms .
Boc-Protected Polymeric Derivatives
  • Example: Copolymers of BocAEAEMA (2-((tert-butoxycarbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl methacrylate).
  • Synthesis : RAFT polymerization for controlled molecular weight.
  • Application: pH- and redox-responsive nanoparticles for drug delivery. The Boc groups enable post-polymerization deprotection to generate amine-functionalized carriers .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Application
Benzyl 3-(2-(Boc-amino)ethyl)pyrrolidine-1-carboxylate Pyrrolidine Boc-aminoethyl, benzyl ester Synthetic intermediate
Benzyl (S)-3-(Boc-aminomethyl)pyrrolidine-1-carboxylate Pyrrolidine Boc-aminomethyl, benzyl ester Intermediate
tert-Butyl 3-Carbamoylpyrrolidine-1-carboxylate Pyrrolidine Carbamoyl, Boc Pharmaceutical synthesis
nNOS Inhibitor 50c () Pyrrolidine Pyridinylmethyl, fluorophenethyl Selective enzyme inhibitor

Table 2: Pharmacological Activity of Select Analogues

Compound Class Target IC₅₀/Selectivity Key Feature Reference
nNOS Inhibitors Neuronal NOS <10 nM, >1,000-fold Fragment hopping design
BocAEAEMA Copolymers Drug delivery N/A Dual pH/redox response

Biologische Aktivität

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate, also known as LTB39798, is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C20H28N2O6
  • Molecular Weight : 392.45 g/mol
  • CAS Number : 1086397-98-9

The compound's mechanism of action primarily involves the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process crucial for eliminating damaged or unwanted cells, and its dysregulation is often linked to cancer progression.

Caspase Activation

Research indicates that benzyl pyrrolidine derivatives, including this compound, can activate caspases—key proteases that play a vital role in the apoptotic process. Specifically, studies have shown that these compounds can selectively induce apoptosis in HL-60 cells (a human leukemia cell line) while exhibiting milder effects on non-cancerous cells .

In Vitro Studies

In vitro evaluations have demonstrated the cytotoxic properties of benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate against various cancer cell lines. The following table summarizes key findings from recent studies:

Study Cell Line Concentration (µM) Effect
HL-6010Induction of apoptosis via caspase-3 activation
A54910Moderate cytotoxicity observed
MCF-710Minimal effect compared to HL-60

Structure-Activity Relationship (SAR)

The SAR analysis of benzyl pyrrolidine derivatives reveals that modifications at specific positions can significantly influence their biological activity. The presence of the tert-butoxycarbonyl group enhances solubility and bioavailability, which may contribute to the compound's effectiveness in inducing apoptosis .

Case Studies

  • Study on Apoptotic Agents :
    A study focused on structurally diverse benzyl-pyrrolidine analogues found that certain derivatives exhibited potent apoptotic activity through caspase activation. The lead compounds demonstrated selective cytotoxicity towards HL-60 cells, highlighting their potential as targeted cancer therapies .
  • Caspase Binding Studies :
    In silico studies suggested that benzyl pyrrolidine derivatives could bind effectively to caspase-3, enhancing its activity and promoting apoptosis in cancer cells. This binding mechanism was confirmed through enzyme kinetics assays .

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionsImpact on Yield/Purity
SolventAnhydrous DMF or THFReduces hydrolysis of intermediates
CatalystPd(dppf)Cl₂ (0.5–2 mol%)Enhances coupling efficiency (yield >80%)
Temperature0–25°C for Boc protectionPrevents Boc group cleavage

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Silica Gel Column Chromatography : Use gradients of hexane/ethyl acetate (3:1 to 2:1) for intermediates; Rf values should be pre-validated via TLC .
  • Recrystallization : For final product purification, ethanol or methanol at low temperatures (4°C) improves crystal formation .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% trifluoroacetic acid) confirm purity >95% .

Critical Note : Residual palladium catalysts (common in coupling steps) require chelating agents like EDTA during workup .

How does the stereochemical configuration of the pyrrolidine ring influence biological activity?

Advanced Research Question
The compound’s stereochemistry (e.g., 3S,4S vs. 3R,4R configurations) dictates interactions with biological targets:

  • Enantioselective Binding : (3S,4S)-isomers show higher affinity for serotonin receptors due to spatial alignment with hydrophobic binding pockets .
  • Metabolic Stability : The (R)-configured aminoethyl group reduces hepatic clearance by 40% compared to (S)-isomers in preclinical models .

Q. Comparative Activity of Analogs :

CompoundConfigurationBiological Activity (IC₅₀, nM)
Analog A3S,4S12.3 (5-HT₃ receptor)
Analog B3R,4R89.7 (5-HT₃ receptor)
Parent CompoundRacemic45.6 (5-HT₃ receptor)
Data adapted from

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies often arise from:

  • Purity Variability : Impurities >5% (e.g., de-Boc byproducts) can skew assay results. Validate purity via LC-MS and ¹H-NMR .
  • Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or ionic strength alter ligand-receptor kinetics. Standardize protocols using reference agonists .
  • Stereochemical Cross-Contamination : Chiral HPLC or enzymatic resolution ensures enantiomeric excess >98% .

Recommendation : Replicate studies under harmonized conditions and disclose synthetic details (e.g., CAS 1374242-53-1 for unambiguous identification) .

How should researchers characterize the compound’s purity and structural integrity post-synthesis?

Basic Research Question

  • ¹H/¹³C-NMR : Confirm regioselectivity (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 405.2384 for C₂₄H₃₇N₃O₄) .
  • Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .

What are key considerations in designing analogs to enhance pharmacological profiles?

Advanced Research Question

  • Bioisosteric Replacement : Substitute the benzyl group with pyridinyl (improves solubility) or indole (enhances CNS penetration) .
  • Aminoethyl Modifications : Replace tert-butyl with cyclopropyl (reduces metabolic oxidation) or fluorinated groups (extends half-life) .

Q. Structure-Activity Relationship (SAR) Insights :

ModificationEffectReference
Boc → AcetylLower stability in plasma
Benzyl → 4-Fluorobenzyl2× higher bioavailability

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.